2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride

Catalog No.
S3057394
CAS No.
1803600-45-4
M.F
C14H24Cl2N2O2
M. Wt
323.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]ani...

CAS Number

1803600-45-4

Product Name

2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride

IUPAC Name

2-methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline;dihydrochloride

Molecular Formula

C14H24Cl2N2O2

Molecular Weight

323.26

InChI

InChI=1S/C14H22N2O2.2ClH/c1-16-8-3-4-11(16)7-9-18-12-5-6-13(15)14(10-12)17-2;;/h5-6,10-11H,3-4,7-9,15H2,1-2H3;2*1H

InChI Key

AUDNNAXQHIUNJI-UHFFFAOYSA-N

SMILES

CN1CCCC1CCOC2=CC(=C(C=C2)N)OC.Cl.Cl

Solubility

not available

Based on the structure of the compound, it seems to be related to aniline derivatives, which are often used in research fields such as material science, life science, chemical synthesis, chromatography, and analytical chemistry . These fields utilize aniline derivatives for various purposes, including the development of new materials, studying biological processes, synthesizing complex molecules, separating chemical mixtures, and analyzing substances.

2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride is a chemical compound with the molecular formula C14H22N2O22HClC_{14}H_{22}N_{2}O_{2}\cdot 2HCl and a molecular weight of approximately 250.34 g/mol. This compound features a methoxy group, an aniline structure, and a pyrrolidine moiety, which contribute to its unique properties and potential applications in medicinal chemistry. The dihydrochloride form indicates that the compound is protonated at two sites, enhancing its solubility in aqueous environments.

The chemical behavior of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride can be characterized through various reactions:

  • Nucleophilic Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: As a dihydrochloride salt, it can readily dissociate in solution, making it useful in acid-base chemistry.
  • Reduction Reactions: The compound may undergo reduction reactions due to the presence of aromatic systems, potentially yielding amines or other derivatives.

2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride has shown promise in biological studies, particularly as a precursor for compounds with pharmacological activity. It is noted for its potential role as a tyrosine kinase inhibitor, which is significant in cancer treatment. For instance, it is involved in the synthesis of Fedratinib, a drug used to treat myelofibrosis, highlighting its relevance in oncology .

The synthesis of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride can be achieved through several methods:

  • Alkylation of Aniline: Starting from 2-methoxy-4-aniline, alkylation with 1-methylpyrrolidine can yield the desired compound.
  • Etherification: The introduction of the ethoxy group can be accomplished via etherification reactions using appropriate alkyl halides.
  • Crystallization: The final product can be obtained as a dihydrochloride salt through crystallization from hydrochloric acid solutions.

This compound has multiple applications within pharmaceutical research:

  • Drug Development: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting tyrosine kinases.
  • Biochemical Research: Its unique structure allows for studies related to enzyme inhibition and receptor binding.
  • Material Science: Potential applications may extend into polymer chemistry and materials science due to its functional groups.

Interaction studies involving 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride focus on its binding affinity to various biological targets:

  • Tyrosine Kinases: As a precursor to Fedratinib, studies have demonstrated its interaction with specific tyrosine kinases involved in cancer progression.
  • Receptor Binding Studies: Investigations into how this compound interacts with cellular receptors can provide insights into its pharmacodynamics.

Several compounds exhibit structural similarities to 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline50609-01-30.88Lacks methoxy group; used in similar pathways
4-Methyl-2-[2-(1-methylpyrrolidin-2-yl)ethoxy]pyrimidin831896960.60Pyrimidine base; different biological activity
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline1254058-34-80.71Piperazine moiety; distinct pharmacological profile
3-Phenoxypyrrolidine hydrochloride21767-15-70.72Phenolic structure; different reactivity

These compounds share structural elements but differ significantly in their biological activities and applications, emphasizing the unique role of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride in medicinal chemistry.

Dates

Modify: 2023-08-18

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